molecular formula C8H18ClNO2S B2524930 N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride CAS No. 1052420-41-3

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

Cat. No.: B2524930
CAS No.: 1052420-41-3
M. Wt: 227.75
InChI Key: IXWFBNUFUMAENN-UHFFFAOYSA-N
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Description

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C8H18ClNO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a sec-butyl group and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of Tetrahydrothiophene: The starting material, tetrahydrothiophene, is prepared through the hydrogenation of thiophene.

    Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, where the alkylated tetrahydrothiophene reacts with ammonia or an amine derivative.

    Oxidation: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfur dioxide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: The parent compound without the sec-butyl and amine groups.

    Tetrahydrothiophene 1,1-dioxide: Lacks the sec-butyl and amine groups but contains the oxidized sulfur.

    N-Butylamine: Contains the amine group but lacks the tetrahydrothiophene ring and sulfur dioxide moiety.

Uniqueness

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is unique due to the combination of its sec-butyl group, amine functional group, and oxidized sulfur atom. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-butan-2-yl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWFBNUFUMAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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